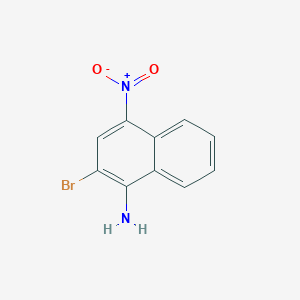

2-Bromo-4-nitronaphthalen-1-amine

Descripción general

Descripción

2-Bromo-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₇BrN₂O₂. It is a derivative of naphthalene, containing both bromine and nitro functional groups. This compound is used in various fields of research and industry due to its unique chemical properties .

Métodos De Preparación

-

Synthetic Routes and Reaction Conditions

Step 1: Bromination of naphthalene to form 2-bromo-1-naphthalene.

Step 2: Nitration of 2-bromo-1-naphthalene to yield 2-bromo-4-nitronaphthalen-1-amine.

-

Industrial Production Methods

Análisis De Reacciones Químicas

-

Types of Reactions

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions.

-

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Coupling Reactions: Palladium catalysts and boronic acids.

-

Major Products

- Substituted naphthalenes, amines, and biaryl compounds depending on the reaction type and conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-nitronaphthalen-1-amine serves as a versatile intermediate in organic synthesis. It is often used to synthesize various derivatives through substitution reactions. The bromine atom in the compound can be replaced by other nucleophiles, allowing for the creation of a wide range of functionalized naphthalene derivatives.

Applications in Synthesis:

- Synthesis of Amino Compounds : It can be utilized to produce 1,4-diaminonaphthalene derivatives, which are important in dye chemistry and materials science .

- Formation of Heterocycles : The compound can participate in cyclization reactions to form heterocyclic compounds, which are crucial in pharmaceuticals .

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. Its derivatives are being investigated for their biological activities, particularly as anticancer agents.

Case Studies:

- A study highlighted the synthesis of compounds derived from this compound that showed inhibitory effects on cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

- The compound's ability to inhibit specific protein interactions related to oxidative stress responses has been explored, indicating its relevance in treating conditions associated with oxidative damage .

Agricultural Applications

The compound has also been studied for its potential use in agriculture, particularly as a pesticide or herbicide. Its structural characteristics allow it to exhibit biological activity against various phytopathogens.

Agricultural Efficacy:

- Research shows that derivatives of this compound possess significant antibacterial and antifungal properties, making them suitable candidates for developing new agricultural chemicals .

- The compound has demonstrated effectiveness against common agricultural pests and pathogens, contributing to improved crop protection strategies.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for naphthalene derivatives | Used in the synthesis of dyes and materials |

| Medicinal Chemistry | Potential anticancer agent | Inhibitory effects on cancer cell lines |

| Agricultural Science | Pesticide/herbicide development | Effective against phytopathogens |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-nitronaphthalen-1-amine involves its interaction with molecular targets and pathways . The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

2-Bromo-4-nitronaphthalen-1-amine can be compared with other similar compounds to highlight its uniqueness :

-

Similar Compounds

- 2-Bromo-1-naphthalenamine

- 4-Nitro-1-naphthalenamine

- 2-Bromo-4-nitroaniline

-

Uniqueness

- The presence of both bromine and nitro groups in the naphthalene ring makes it a versatile intermediate for various chemical reactions.

- Its unique structure allows for specific interactions in biological systems, making it valuable for research in medicinal chemistry.

Actividad Biológica

2-Bromo-4-nitronaphthalen-1-amine is an aromatic compound characterized by the presence of a bromine atom and a nitro group on a naphthalene ring. With a molecular formula of CHBrNO and a molecular weight of approximately 267.08 g/mol, this compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry due to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach involving the reaction of 4-nitronaphthalen-1-amine with N-bromosuccinimide (NBS) in acetonitrile, often in the presence of ammonium acetate. This method highlights the compound's accessibility for research purposes.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to important implications in pharmacology and toxicology . The inhibition of these enzymes suggests that the compound may influence the metabolism of various pharmaceuticals, potentially leading to drug-drug interactions.

Molecular Interactions

The compound's structure allows it to engage in multiple types of molecular interactions. Its ability to form hydrogen bonds and π–π interactions is essential for its biological activity. These interactions are crucial for how the compound interacts with proteins and nucleic acids, influencing cellular processes.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Inhibition Studies : In vitro studies demonstrated that this compound inhibits BCAT1, an enzyme implicated in cancer metabolism. The compound showed IC values of 1500 nM for BCAT1 and 8300 nM for BCAT2, indicating its potential as a lead compound for cancer therapeutics .

- Cellular Effects : The compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways that lead to changes in metabolic flux within cells.

- Dosage Effects : Research into dosage effects revealed that lower concentrations of this compound may have minimal or beneficial effects on cell viability, while higher concentrations can lead to cytotoxicity. This threshold effect is critical for determining safe dosage levels in therapeutic applications.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoaniline | CHBrN | Simpler structure; lacks naphthalene ring |

| 4-Nitroaniline | CHNO | Contains nitro group but no bromine |

| 2-Bromo-4-nitroaniline | CHBrNO | Similar bromination pattern; lacks naphthalene |

| Naphthalene | CH | Base structure without functional groups |

This comparison illustrates that this compound uniquely combines both a bromine atom and a nitro group on a naphthalene framework, offering distinct reactivity profiles and biological activities not found in simpler analogs.

Propiedades

IUPAC Name |

2-bromo-4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEDLJCUWYEYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629368 | |

| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63240-26-6 | |

| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.